molecular formula C11H13BrO2 B12967876 Benzyl (S)-3-bromo-2-methylpropanoate

Benzyl (S)-3-bromo-2-methylpropanoate

Cat. No.: B12967876
M. Wt: 257.12 g/mol
InChI Key: BTCCTTIZOKDNEW-SECBINFHSA-N
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Description

Benzyl (S)-3-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It features a benzyl group attached to a 3-bromo-2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-3-bromo-2-methylpropanoate typically involves the esterification of (S)-3-bromo-2-methylpropanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-3-bromo-2-methylpropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Reduction: Benzyl (S)-3-bromo-2-methylpropanol.

    Oxidation: Benzyl 3-bromo-2-methylbenzoic acid.

Scientific Research Applications

Benzyl (S)-3-bromo-2-methylpropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of chiral compounds.

    Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients (APIs) due to its chiral nature.

    Biological Studies: The compound is utilized in studying enzyme-substrate interactions and as a probe in biochemical assays.

    Industrial Applications: It finds use in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-3-bromo-2-methylpropanoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In biological systems, its ester group can be hydrolyzed by esterases, releasing the active (S)-3-bromo-2-methylpropanoic acid, which can interact with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-bromo-2-methylpropanoate: The racemic mixture of the compound.

    Benzyl 3-chloro-2-methylpropanoate: A similar ester with a chlorine atom instead of bromine.

    Benzyl 3-bromo-2-ethylpropanoate: A similar ester with an ethyl group instead of a methyl group.

Uniqueness

Benzyl (S)-3-bromo-2-methylpropanoate is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its bromine atom also provides a versatile handle for further functionalization through nucleophilic substitution reactions.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

benzyl (2S)-3-bromo-2-methylpropanoate

InChI

InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1

InChI Key

BTCCTTIZOKDNEW-SECBINFHSA-N

Isomeric SMILES

C[C@H](CBr)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CBr)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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